molecular formula C7H7FIN B12861937 3-Fluoro-5-iodo-4-methylaniline

3-Fluoro-5-iodo-4-methylaniline

Katalognummer: B12861937
Molekulargewicht: 251.04 g/mol
InChI-Schlüssel: JWAVZGYJZSCLDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-5-iodo-4-methylaniline is an aromatic amine with the molecular formula C7H7FIN This compound is characterized by the presence of fluorine, iodine, and a methyl group attached to the benzene ring, along with an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-iodo-4-methylaniline typically involves multi-step reactions starting from commercially available precursors. One common method includes:

    Reduction: Conversion of the nitro group to an amino group.

    Halogenation: Introduction of fluorine and iodine atoms to the benzene ring.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of catalysts and specific reaction conditions to improve yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-5-iodo-4-methylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can produce biaryl compounds, while oxidation can lead to the formation of nitro or hydroxyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-5-iodo-4-methylaniline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of 3-Fluoro-5-iodo-4-methylaniline involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The amino group allows it to participate in hydrogen bonding and other interactions, which can affect its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Fluoro-4-methylaniline: Similar structure but lacks the iodine atom.

    3-Iodo-4-methylaniline: Similar structure but lacks the fluorine atom.

    4-Fluoro-3-methylaniline: Similar structure but with different positions of the substituents.

Uniqueness

3-Fluoro-5-iodo-4-methylaniline is unique due to the specific combination of fluorine, iodine, and a methyl group on the benzene ring. This combination can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C7H7FIN

Molekulargewicht

251.04 g/mol

IUPAC-Name

3-fluoro-5-iodo-4-methylaniline

InChI

InChI=1S/C7H7FIN/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,10H2,1H3

InChI-Schlüssel

JWAVZGYJZSCLDK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1I)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.